3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
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Overview
Description
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound characterized by the presence of trifluoromethyl groups attached to both a benzene ring and a pyridine ringThe trifluoromethyl group is known for its ability to enhance the biological activity, metabolic stability, and lipophilicity of compounds, making it a valuable functional group in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the introduction of trifluoromethyl groups into the benzohydrazide framework. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Swarts reaction, which involves the treatment of aromatic compounds with antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of materials with specific properties, such as increased lipophilicity and stability
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzohydrazides and pyridines, such as:
- 3-(Trifluoromethyl)benzohydrazide
- 4-(Trifluoromethyl)pyridine
- Trifluoromethylated heterocyclic compounds
Uniqueness
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is unique due to the presence of trifluoromethyl groups on both the benzene and pyridine rings, which can significantly enhance its biological activity and stability compared to compounds with fewer trifluoromethyl groups .
Properties
IUPAC Name |
3-(trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)9-3-1-2-8(6-9)12(24)23-22-11-7-10(4-5-21-11)14(18,19)20/h1-7H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSMCYVNFJQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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